

Apoptosis Inducer 31: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Apoptosis inducer 31

Cat. No.: B15568507

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Apoptosis Inducer 31**, a compound recognized for its potential in cancer research. This document synthesizes key data on its physicochemical properties, mechanism of action, and experimental applications, offering a valuable resource for professionals in the field.

Core Compound Properties

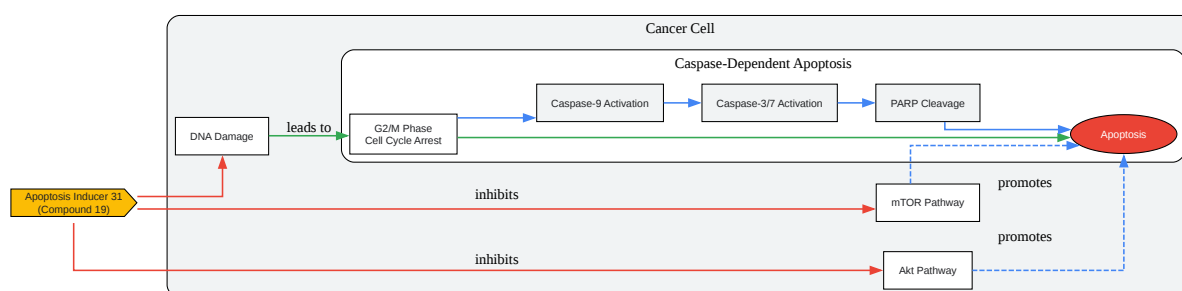
Apoptosis Inducer 31, also identified as compound 19, is a semi-synthetic analogue of cardamonin. Its fundamental properties are summarized below.

Property	Value	Citation
Molecular Weight	282.25 g/mol	
Molecular Formula	C ₁₄ H ₁₀ N ₄ O ₃	
Synonyms	Compound 19, HY-170321, orb2945219	

Mechanism of Action and Signaling Pathways

Apoptosis Inducer 31 exerts its anticancer effects through the induction of caspase-dependent apoptosis and modulation of key cellular signaling pathways. Experimental

evidence indicates that it can induce DNA damage, leading to cell cycle arrest at the G2/M phase. This is followed by the activation of initiator and effector caspases, ultimately leading to programmed cell death. Furthermore, this compound has been shown to inhibit the mTOR and Akt signaling pathways, both of which are critical for cell survival and proliferation.



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Caption: Signaling pathway of **Apoptosis Inducer 31**.

Quantitative Biological Activity

The cytotoxic and anti-proliferative activities of **Apoptosis Inducer 31** (Compound 19) have been evaluated in various cancer cell lines. The IC₅₀ and GI₅₀ values from these studies are presented below.

Cell Line	Assay Type	Value (μM)	Citation
A549 (Human Lung Carcinoma)	MTS	13.2	[1][2]
HK1 (Human Nasopharyngeal Carcinoma)	MTS	0.7	[1][2]
MDA-MB-468 (Human Breast Adenocarcinoma)	GI ₅₀	~2.5 (estimated from graph)	[3]
PANC-1 (Human Pancreatic Carcinoma)	GI ₅₀	~3.0 (estimated from graph)	[3]
HCC1937 (Human Breast Carcinoma)	IC ₅₀	~4.0	[4]
BT-474 (Human Breast Ductal Carcinoma)	IC ₅₀	~4.0	[4]
4T1 (Mouse Mammary Carcinoma)	IC ₅₀	~4.0	[4]

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to characterize the activity of **Apoptosis Inducer 31**.

Cell Viability and Proliferation Assays

- **MTS Assay:** To determine the cytotoxic effects, A549 and HK1 cells were seeded in 96-well plates and treated with various concentrations of Compound 19 for a specified period. Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's protocol. The absorbance was measured at 490 nm, and IC₅₀ values were calculated.[1][2]

- **GI₅₀ Determination:** For MDA-MB-468 and PANC-1 cells, the growth inhibitory effects were determined using a similar protocol with varying concentrations of the compound. The concentration that caused 50% growth inhibition (GI₅₀) was determined from dose-response curves.[3]

Cell Cycle Analysis

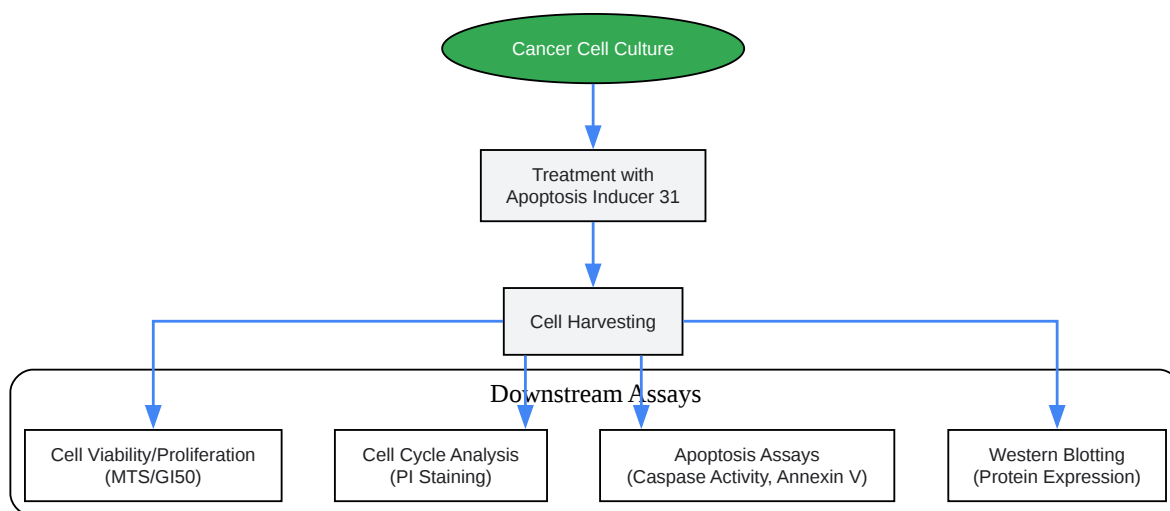
- **Propidium Iodide Staining:** Cancer cells were treated with **Apoptosis Inducer 31** for 24 hours. Subsequently, cells were harvested, fixed in ethanol, and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1][3]

Apoptosis Assays

- **Caspase Activity Assay:** The activation of caspases-3/7 and -9 was quantified using luminescent assays (Caspase-Glo® 3/7 and 9 Assays). Cells were treated with the compound, and the caspase activity was measured according to the manufacturer's instructions. Luminescence, proportional to caspase activity, was read using a plate reader. [1][2][3]
- **Annexin V/Propidium Iodide Staining:** To differentiate between apoptotic and necrotic cells, treated cells were stained with Annexin V-FITC and propidium iodide. The stained cells were then analyzed by flow cytometry. Annexin V-positive and PI-negative cells were considered to be in early apoptosis, while dual-positive cells were in late apoptosis or necrosis.[3]

Western Blot Analysis

- **Protein Expression Analysis:** To investigate the effect of **Apoptosis Inducer 31** on signaling proteins, treated cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then probed with primary antibodies against target proteins (e.g., PARP, Mcl-1, p-mTOR, p-4EBP1, p-Akt) and subsequently with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][2][3]



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Caption: General experimental workflow.

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